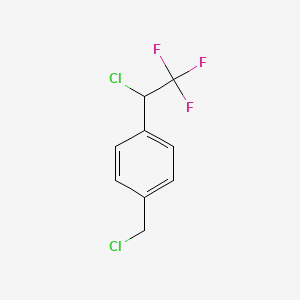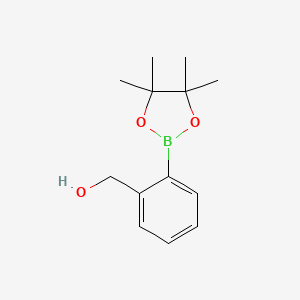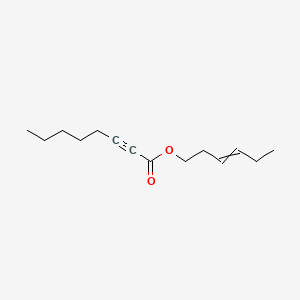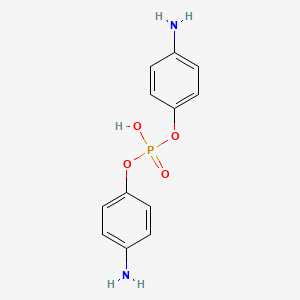
1-(Chloromethyl)-4-(1-chloro-2,2,2-trifluoroethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chlormethyl)-4-(1-chlor-2,2,2-trifluorethyl)benzol ist eine organische Verbindung, die zur Klasse der aromatischen Verbindungen gehört. Sie zeichnet sich durch das Vorhandensein eines Benzolrings aus, der mit einer Chlormethylgruppe und einer 1-Chlor-2,2,2-trifluorethylgruppe substituiert ist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 1-(Chlormethyl)-4-(1-chlor-2,2,2-trifluorethyl)benzol beinhaltet typischerweise die Chlormethylierung von 4-(1-Chlor-2,2,2-trifluorethyl)benzol. Dies kann durch die Reaktion von 4-(1-Chlor-2,2,2-trifluorethyl)benzol mit Formaldehyd und Salzsäure in Gegenwart eines Katalysators wie Zinkchlorid erreicht werden. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Umsetzung zu gewährleisten.
Industrielle Produktionsmethoden: Im industriellen Maßstab kann die Produktion von 1-(Chlormethyl)-4-(1-chlor-2,2,2-trifluorethyl)benzol kontinuierliche Flussverfahren umfassen, um die Effizienz und Ausbeute zu verbessern. Der Einsatz fortschrittlicher katalytischer Systeme und optimierter Reaktionsbedingungen kann die Skalierbarkeit der Synthese weiter verbessern.
Chemische Reaktionsanalyse
Reaktionstypen: 1-(Chlormethyl)-4-(1-chlor-2,2,2-trifluorethyl)benzol unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Substitutionsreaktionen: Die Chlormethylgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.
Oxidationsreaktionen: Die Verbindung kann zu entsprechenden Carbonsäuren oder Aldehyden oxidiert werden.
Reduktionsreaktionen: Die Reduktion der Verbindung kann die entsprechenden Alkohole ergeben.
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Häufige Reagenzien umfassen Nukleophile wie Natriumhydroxid oder Kalium-tert-butoxid.
Oxidationsreaktionen: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid werden typischerweise verwendet.
Reduktionsreaktionen: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden eingesetzt.
Hauptprodukte, die gebildet werden:
Substitutionsreaktionen: Derivate mit verschiedenen funktionellen Gruppen, die die Chlormethylgruppe ersetzen.
Oxidationsreaktionen: Carbonsäuren oder Aldehyde.
Reduktionsreaktionen: Alkohole.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-4-(1-chloro-2,2,2-trifluoroethyl)benzene typically involves the chloromethylation of 4-(1-chloro-2,2,2-trifluoroethyl)benzene. This can be achieved through the reaction of 4-(1-chloro-2,2,2-trifluoroethyl)benzene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Chloromethyl)-4-(1-chloro-2,2,2-trifluoroethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the compound can yield the corresponding alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Derivatives with various functional groups replacing the chloromethyl group.
Oxidation Reactions: Carboxylic acids or aldehydes.
Reduction Reactions: Alcohols.
Wissenschaftliche Forschungsanwendungen
1-(Chlormethyl)-4-(1-chlor-2,2,2-trifluorethyl)benzol hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht auf seine potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen.
Medizin: Erforscht für seine potenzielle Verwendung bei der Entwicklung von Arzneimitteln.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-(Chlormethyl)-4-(1-chlor-2,2,2-trifluorethyl)benzol beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen durch seine funktionellen Gruppen. Die Chlormethylgruppe kann kovalente Bindungen mit nukleophilen Stellen an Biomolekülen bilden, während die Trifluorethylgruppe die Lipophilie und Membranpermeabilität der Verbindung verbessern kann. Diese Wechselwirkungen können verschiedene biochemische Pfade und zelluläre Prozesse modulieren.
Ähnliche Verbindungen:
1-(Chlormethyl)-4-(1-chlor-2,2,2-trifluorethyl)benzol: Besonderes Merkmal ist das Vorhandensein sowohl von Chlormethyl- als auch von Trifluorethylgruppen.
1-(Chlormethyl)-4-(1-chlorethyl)benzol: Fehlt die Trifluorethylgruppe, was zu unterschiedlichen chemischen Eigenschaften führt.
1-(Chlormethyl)-4-(1-fluor-2,2,2-trifluorethyl)benzol: Enthält ein Fluoratom anstelle von Chlor, was seine Reaktivität und Anwendungen beeinflusst.
Wirkmechanismus
The mechanism of action of 1-(Chloromethyl)-4-(1-chloro-2,2,2-trifluoroethyl)benzene involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the trifluoroethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
1-(Chloromethyl)-4-(1-chloro-2,2,2-trifluoroethyl)benzene: Unique due to the presence of both chloromethyl and trifluoroethyl groups.
1-(Chloromethyl)-4-(1-chloroethyl)benzene: Lacks the trifluoroethyl group, resulting in different chemical properties.
1-(Chloromethyl)-4-(1-fluoro-2,2,2-trifluoroethyl)benzene: Contains a fluorine atom instead of chlorine, affecting its reactivity and applications.
Eigenschaften
CAS-Nummer |
805323-40-4 |
|---|---|
Molekularformel |
C9H7Cl2F3 |
Molekulargewicht |
243.05 g/mol |
IUPAC-Name |
1-(chloromethyl)-4-(1-chloro-2,2,2-trifluoroethyl)benzene |
InChI |
InChI=1S/C9H7Cl2F3/c10-5-6-1-3-7(4-2-6)8(11)9(12,13)14/h1-4,8H,5H2 |
InChI-Schlüssel |
FNNJDRRCAFUQRQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCl)C(C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S)-N-cyclohexyl-N-[(2-methylsulfanylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12515080.png)
![6-Fluoro-3-(3-fluorobenzene-1-sulfonyl)-1-[(piperidin-2-yl)methyl]-1H-indole](/img/structure/B12515083.png)
![N,N-Bis[(2,4-dimethoxyphenyl)methyl]-6-nitroisoquinolin-1-amine](/img/structure/B12515088.png)

![1,1'-[1,4-Phenylenebis(1-methoxyethene-2,1-diyl)]dibenzene](/img/structure/B12515102.png)

![{4-[(Tert-butoxycarbonyl)amino]pyridin-3-yl}acetic acid](/img/structure/B12515124.png)

![1,1,3-Trimethyl-2-[5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)-1,3-pentadienyl]-1H-benzo[e]indolium Iodide](/img/structure/B12515133.png)
![5-Ethyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine](/img/structure/B12515138.png)
![[(5-Methyl-3-propylhept-5-en-1-yn-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B12515141.png)

![6-(4-Methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B12515146.png)
